3-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide
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Overview
Description
3-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.258 g/mol . This compound is characterized by its unique structure, which includes an amino group, a cyclopropoxy group, and a dimethylpicolinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide typically involves the reaction of 3-amino-4-cyclopropoxy-pyridine with N,N-dimethylformamide (DMF) under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted picolinamide derivatives.
Scientific Research Applications
3-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Amino-3-cyclopropoxy-N,N-dimethylpicolinamide
- 3-Cyclopropoxy-N,4-dimethylpicolinamide
Comparison: Compared to similar compounds, 3-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-amino-4-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)11(15)10-9(12)8(5-6-13-10)16-7-3-4-7/h5-7H,3-4,12H2,1-2H3 |
InChI Key |
BIAUNIBURQGROL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1N)OC2CC2 |
Origin of Product |
United States |
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